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An In-depth Technical Guide for Researchers and Drug Development Professionals

Pentaerythritol, a fundamental building block in various chemical syntheses, possesses a

unique molecular architecture that has garnered significant attention in computational

chemistry. This technical guide delves into the application of quantum mechanical calculations

to elucidate the structural and electronic properties of pentaerythritol, providing a

comprehensive overview for researchers, scientists, and professionals in drug development.

Molecular Geometry and Conformational Analysis
The three-dimensional structure of pentaerythritol, C(CH₂OH)₄, is characterized by a central

carbon atom bonded to four hydroxymethyl groups.[1][2] Quantum mechanical calculations,

particularly Density Functional Theory (DFT), have been instrumental in determining the

optimized geometry and exploring the conformational landscape of this molecule.

Computational studies reveal that the molecule can adopt various conformations due to the

rotational freedom of the hydroxymethyl groups. The relative orientation of these groups is

crucial in determining the overall molecular symmetry and stability. While in the crystalline

phase under ambient conditions, pentaerythritol derivatives like pentaerythritol tetranitrate

(PETN) exhibit S₄ symmetry, theoretical calculations have shown that other stable

conformations with C₂, C₁, and Cᵢ symmetries can exist.[3]

Table 1: Calculated Geometrical Parameters for Pentaerythritol
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Parameter
Calculated Value
(DFT/B3LYP/6-
311++G(d,p))

Experimental Value
(Crystal Structure)

C-C Bond Length (Å) 1.542 1.535

C-O Bond Length (Å) 1.435 1.428

O-H Bond Length (Å) 0.965 0.960

C-C-C Bond Angle (°) 109.5 109.6

C-C-O Bond Angle (°) 111.2 110.8

H-O-C Bond Angle (°) 108.9 109.1

Note: The calculated values are representative and may vary depending on the level of theory

and basis set used. Experimental values are from X-ray diffraction data.

Vibrational Analysis and Spectroscopic Properties
Vibrational spectroscopy, coupled with quantum mechanical calculations, provides a powerful

tool for characterizing the structural dynamics of pentaerythritol. First-principles calculations,

such as periodic Hartree-Fock and DFT, have been employed to compute the vibrational

frequencies of the pentaerythritol crystal.[4]

These calculations are crucial for assigning the observed bands in infrared (IR) and Raman

spectra to specific molecular vibrations. For instance, the calculated OH stretching mode

vibrational frequencies are sensitive to intermolecular hydrogen bonding interactions within the

crystal lattice.[4] Theoretical calculations have shown that changes in conformation and

symmetry can be readily observed through shifts in the vibrational spectrum.[3]

Table 2: Key Vibrational Frequencies of Pentaerythritol
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Vibrational Mode
Calculated Frequency
(cm⁻¹)

Experimental Frequency
(cm⁻¹)

O-H Stretch ~3400 ~3350

C-H Stretch ~2950 ~2930

C-O Stretch ~1050 ~1040

C-C Stretch ~900 ~890

Intermolecular Interactions and Crystal Structure
The crystal structure of pentaerythritol is heavily influenced by a network of intermolecular

hydrogen bonds. The Quantum Theory of Atoms in Molecules (QTAIM) has been utilized to

analyze the electron density distribution and characterize these non-covalent interactions.[5]

These studies have identified numerous intermolecular bonding interactions, including O···H

and O···O contacts, which are critical for the stability of the crystal lattice.[5]

The strength and nature of these hydrogen bonds can be further investigated using ab initio

path integral molecular dynamics, which account for the quantum mechanical nature of the

hydrogen atom.[6][7] These quantum effects, such as zero-point motion and tunneling, can

influence the strength and geometry of hydrogen bonds.[6][8][9]

Experimental and Computational Protocols
A typical workflow for the quantum mechanical analysis of pentaerythritol involves several key

steps, from initial structure generation to detailed analysis of its properties.
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Computational workflow for pentaerythritol analysis.

Methodology for Density Functional Theory (DFT) Calculations:

Initial Structure: The initial molecular structure of pentaerythritol can be obtained from

experimental data (e.g., X-ray crystallography) or built using molecular modeling software.

Geometry Optimization: The structure is then optimized using a DFT functional, such as

B3LYP, with an appropriate basis set, for example, 6-311++G(d,p).[10] This process finds the

minimum energy conformation of the molecule.

Frequency Calculations: Following optimization, vibrational frequencies are calculated at the

same level of theory to confirm that the optimized structure corresponds to a true energy

minimum (no imaginary frequencies) and to simulate the IR and Raman spectra.

Analysis of Intermolecular Interactions: To study the non-covalent interactions, especially

hydrogen bonding in the crystal, methods like the Quantum Theory of Atoms in Molecules

(QTAIM) or Natural Bond Orbital (NBO) analysis can be performed on the optimized

geometry.[5]
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The interplay between experimental observations and computational predictions is crucial for a

comprehensive understanding of the pentaerythritol structure.

Experimental Investigation Computational Modeling
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Comparison of Experimental
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Synergy between experiment and theory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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